cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-40-7 | |
| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrogenation of Cyclobutene Derivatives
A prominent approach involves the diastereoselective hydrogenation of cyclobutene derivatives, such as Meldrum’s acid derivatives, to afford the cis-isomer of the amino cyclobutane carboxylic acid scaffold. This process typically employs catalytic hydrogenation using palladium or Raney nickel catalysts under mild conditions:
- Catalysts: Palladium on carbon (Pd/C) or Raney nickel
- Solvents: Ethanol or aqueous media
- Conditions: Temperatures between 40-60°C, pressures ranging from 0.1 to 4 bar of hydrogen
- Outcome: High diastereoselectivity favoring the cis-isomer, with yields improving through reaction optimization and recrystallization for purity
For instance, the hydrogenation of 4-nitrophenyl acetic acid derivatives in aqueous or protic solvents, in the presence of Pd/C at 40-50°C and low hydrogen pressure (0.1-0.6 bar), yields the amino cyclobutane derivatives with cis-selectivity.
Esterification and Decarboxylation
Following the diastereoselective reduction, esterification of the amino acid intermediate is performed to facilitate purification and subsequent hydrolysis:
- Method: Reaction of amino acids with alcohols (ethanol, methanol) in the presence of thionyl chloride or acid catalysts
- Conditions: Anhydrous conditions, reflux temperatures
- Outcome: Formation of amino cyclobutane esters, such as ethyl or methyl esters, which are easier to purify and handle
Decarboxylation of the ester derivatives, often under thermal conditions or in the presence of decarboxylation catalysts, yields the free amino acid. The ester derivatives are advantageous because they can be separated from cis/trans isomers more efficiently than free acids.
Hydrochloride Salt Formation
The final step involves converting the amino acid into its hydrochloride salt:
- Method: Refluxing the amino acid or ester in ethanol or other protic solvents saturated with hydrogen chloride gas
- Conditions: Mild reflux (50-60°C), with the addition of hydrochloric acid to precipitate the hydrochloride salt
- Notes: This process avoids the use of highly corrosive or flammable solvents like ether, favoring more environmentally benign conditions
The resulting cis-(3-Aminocyclobutyl)acetic acid hydrochloride exhibits high purity and diastereoselectivity, suitable for pharmaceutical applications.
Alternative Synthetic Routes
Other methods include the diastereoselective reduction of cyclobutylidene derivatives or Knoevenagel condensations to form cyclobutane frameworks, followed by functionalization:
- Diastereoselective reduction: Using sodium borohydride (NaBH₄) or other hydride donors in controlled acidic conditions to favor the cis-isomer
- Decarboxylation and esterification: As described in the synthesis of related cyclobutane derivatives, employing environmentally friendly reagents such as bio-based solvents and avoiding excess use of corrosive acids
Data Summary and Comparative Table
| Method | Catalyst/Reagents | Solvent | Temperature | Pressure | Yield (%) | Environmentally Friendly Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of nitrophenyl acetic acid derivatives | Pd/C or Raney Ni | Ethanol/water | 40-60°C | 0.1-4 bar H₂ | 40-70 | Uses mild conditions, avoids toxic reagents |
| Esterification | Thionyl chloride or acid catalysts | Alcohols | Reflux | N/A | 80-90 | Conventional, but can be optimized with greener alternatives |
| Hydrochloride salt formation | HCl gas in ethanol | Ethanol | Reflux | Saturated HCl | High purity | Safe handling with controlled conditions |
| Diastereoselective reduction | NaBH₄, catalytic hydrogenation | Aqueous/organic | 50-60°C | Atmospheric or slight pressure | 60-70 | Employs mild, scalable conditions |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of controlling stereochemistry during hydrogenation to maximize cis-isomer yield. The use of milder hydrogenation conditions, such as low pressure and ambient temperature, combined with recrystallization, enhances diastereomeric purity. Moreover, environmentally friendly solvents like ethanol and water are preferred over volatile organic compounds, aligning with green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine in cis-(3-Aminocyclobutyl)acetic acid hydrochloride participates in nucleophilic substitutions and condensations.
Sulfonamide Formation
The amine reacts with sulfonyl chlorides to form sulfonamide derivatives. For example:
Reaction :
| Reagent/Conditions | Product (m/z) | Yield | Source |
|---|---|---|---|
| DIPEA, dry acetonitrile, rt, 16h | 335 (M+H)⁺ | 45 mg |
Mechanism involves deprotonation of the amine by DIPEA, followed by nucleophilic attack on the sulfonyl chloride.
Reductive Amination
The amine undergoes reductive amination with ketones/aldehydes. For example, reaction with cycloketones in the presence of NaBH₃CN produces secondary amines.
Reactions of the Carboxylic Acid Group
The acetic acid moiety participates in esterification and amide coupling.
Esterification
Reaction with alcohols under acidic or coupling-agent conditions:
Example :
| Reagent/Conditions | Product Solubility | Notes | Source |
|---|---|---|---|
| Methanol, HCl catalysis | Improved lipophilicity | Common for prodrug design |
Amide Bond Formation
Coupling with amines using agents like EDC/HOBt:
Example :
| Coupling Agent | Application | Source |
|---|---|---|
| EDC/HOBt, DCM | Peptide mimetics for drug discovery |
Cyclobutane Ring Stability
The strained cyclobutane ring remains intact under mild conditions but undergoes ring-opening under strong acidic/basic or thermal stress:
| Condition | Observation | Source |
|---|---|---|
| 1M HCl, 80°C, 2h | Partial ring-opening to linear diamine | |
| Pd/C, H₂, 60°C | No ring hydrogenation |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Cis-ACBA-HCl is being explored for its potential therapeutic uses:
- Neuroprotective Effects : Studies indicate that cis-ACBA-HCl may enhance synaptic plasticity and cognitive functions, suggesting applications in neurodegenerative diseases like Alzheimer's.
-
Enzyme Inhibition : It has shown promise as an inhibitor of:
- Histone Deacetylases (HDACs) : Involved in gene expression regulation, with implications in cancer therapy.
- Matrix Metalloproteinases (MMPs) : Key players in tissue remodeling and wound healing.
Neuropharmacology
Cis-ACBA-HCl interacts with neurotransmitter systems, particularly:
- Glutamate Receptors : May modulate excitatory signaling pathways.
- GABA Receptors : Potential influence on inhibitory signaling pathways.
These interactions are crucial for understanding its mechanisms of action and therapeutic potential in cognitive disorders.
Antimicrobial Activity
Preliminary studies have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that cis-ACBA-HCl could be comparable to established antibiotics, warranting further exploration into its clinical applications.
Neuropharmacological Studies
A study investigated the effects of cis-ACBA-HCl on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP) following treatment, suggesting its potential role as a cognitive enhancer.
Antimicrobial Efficacy
In vitro tests demonstrated significant inhibitory effects against various pathogens. Further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo.
Mechanism of Action
The mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Trans-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1408076-11-8)
- Structural Difference: The trans isomer differs in the spatial arrangement of the amino and acetic acid groups on the cyclobutane ring.
- Impact : The trans configuration may alter solubility, bioavailability, and interaction with biological targets compared to the cis isomer .
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1212304-86-3)
- Structural Difference : The acetic acid group is replaced by a methyl ester.
- Impact: The esterification reduces polarity, increasing lipophilicity (LogP: ~0.5 vs.
(cis-3-Aminocyclobutyl)methanol hydrochloride (CAS 1523618-04-3)
- Structural Difference : The acetic acid moiety is replaced by a hydroxymethyl group.
- Impact: This substitution decreases hydrogen-bonding capacity (TPSA: ~60 vs.
Physicochemical Properties
The table below compares key properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride with analogs:
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | TPSA (Ų) | Solubility (LogS) | Bioavailability Score |
|---|---|---|---|---|---|
| cis-(3-Aminocyclobutyl)acetic acid HCl | 165.62 | -1.2 (ESOL) | 70.5 | -0.5 | 0.55 |
| Trans isomer (CAS 1408076-11-8) | 165.62 | -1.2 (ESOL) | 70.5 | -0.5 | 0.55 |
| cis-Methyl ester (CAS 1212304-86-3) | 165.62 | 0.5 (iLOGP) | 63.3 | -1.8 | 0.55 |
| (cis-3-Aminocyclobutyl)methanol HCl | 137.61 | -0.8 (XLogP3) | 62.3 | -0.3 | 0.85 |
Key Observations :
- The cis/trans isomers share identical molecular weights and predicted LogP but may differ in 3D conformation, influencing receptor binding .
- Methyl esterification improves lipophilicity but reduces solubility (LogS: -1.8 vs. -0.5) .
- The methanol derivative (CAS 1523618-04-3) exhibits higher bioavailability (0.85), likely due to reduced polarity .
Biological Activity
cis-(3-Aminocyclobutyl)acetic acid hydrochloride (cis-ACBA-HCl) is a novel compound with a unique cyclobutane ring structure, classified as an amino acid derivative. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of approximately 165.618 g/mol. This compound has gained attention in scientific research due to its significant biological activities, particularly in the fields of neuropharmacology, enzymatic inhibition, and antimicrobial properties.
The biological activity of cis-ACBA-HCl primarily stems from its interactions with specific molecular targets involved in various biochemical pathways. Notably, it has been studied for its potential to:
- Inhibit Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression and are implicated in cancer and inflammatory diseases.
- Inhibit Matrix Metalloproteinases (MMPs) : MMPs are involved in tissue remodeling and wound healing, making them significant targets for therapeutic intervention.
- Modulate Neurotransmitter Systems : The compound may influence synaptic plasticity by interacting with glutamate and GABA receptors, which are essential for learning and memory processes.
1. Neuroprotective Effects
Research indicates that cis-ACBA-HCl exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown promise in modulating synaptic plasticity, which is critical for cognitive functions. The compound's ability to interact with neurotransmitter receptors suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive disorders .
2. Antimicrobial Activity
Cis-ACBA-HCl has demonstrated antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate its effectiveness against certain pathogens; however, further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo.
3. Enzyme Inhibition
The compound's role as an inhibitor of HDACs and MMPs highlights its potential therapeutic implications in cancer treatment and inflammatory conditions. By modulating these enzyme activities, cis-ACBA-HCl may contribute to altered gene expression profiles beneficial for disease management .
Comparative Analysis with Similar Compounds
To better understand the unique properties of cis-ACBA-HCl, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| cis-(3-Aminocyclobutyl)methanol hydrochloride | Amino Acid Derivative | Potential neuroprotective effects |
| 3-(Methylsulfonylamino)benzylamine hydrochloride | Amino Acid Derivative | Antimicrobial properties |
Cis-ACBA-HCl's distinct combination of amino and acetic acid groups provides unique chemical and biological properties that differentiate it from these similar compounds.
Case Studies
Several studies have explored the biological activity of cis-ACBA-HCl:
- Neuropharmacological Studies : A study investigated the effects of cis-ACBA-HCl on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP) following treatment, suggesting its potential role as a cognitive enhancer.
- Antimicrobial Efficacy : In vitro tests demonstrated that cis-ACBA-HCl exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, warranting further exploration into its clinical applications.
Future Research Directions
Ongoing research aims to clarify the precise molecular mechanisms through which cis-ACBA-HCl exerts its biological effects. Key areas include:
- Detailed Mechanistic Studies : Investigating the specific pathways influenced by cis-ACBA-HCl will enhance understanding of its therapeutic potential.
- In Vivo Efficacy Trials : Conducting animal studies to evaluate the compound's effectiveness and safety profile in treating neurodegenerative diseases and infections.
Q & A
Q. What are the established synthetic routes for cis-(3-Aminocyclobutyl)acetic acid hydrochloride, and what key intermediates are involved?
The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cyclobutane precursors like cis-3-aminocyclobutanol derivatives are coupled with acetic acid moieties via carbodiimide-mediated reactions (e.g., EDC/NHS coupling) . Enamine Ltd. reports the use of 2-(3-aminocyclobutyl)acetic acid hydrochloride (EN300-393334) as a building block, synthesized via stereocontrolled cyclization and subsequent HCl salt formation . Key intermediates include cis-3-aminocyclobutanol hydrochloride (CAS 1523606-23-6), which is structurally analogous .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For stereochemical confirmation, -NMR integration of methine protons can resolve cis/trans ratios, as demonstrated in cyclohexyl sulfenate chlorinolysis studies . Purity assessment often employs reverse-phase HPLC with UV detection, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
While direct stability data for this compound is limited, analogous cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride) show sensitivity to moisture and elevated temperatures. Recommended storage includes desiccated conditions at -20°C in amber vials to prevent photodegradation . Stability in aqueous buffers should be validated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. What strategies mitigate stereochemical isomerization during synthesis or derivatization of the cyclobutane core?
Lithium perchlorate in acetic acid has been shown to influence product distribution in stereoselective reactions, stabilizing intermediates and reducing epimerization . For coupling reactions, low-temperature conditions (0–4°C) and inert atmospheres minimize racemization . Computational modeling (DFT) can predict transition states to optimize reaction pathways .
Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound?
Contradictions often arise from differences in work-up protocols. For example, in chlorinolysis reactions, yields of 60–90% are achievable with rigorous exclusion of moisture . Methodological consistency in quenching, extraction (e.g., ethyl acetate vs. dichloromethane), and crystallization solvents (e.g., ethanol/ether mixtures) must be documented .
Q. What advanced techniques are used to study its interactions in biological systems (e.g., protein binding)?
Surface plasmon resonance (SPR) with gold electrode arrays (TFGAs) enables real-time monitoring of binding kinetics . For in vitro studies, fluorescent labeling (e.g., FITC conjugation at the amino group) facilitates cellular uptake tracking via confocal microscopy. Competitive binding assays with recombinant proteins (e.g., IL-6 or MMP3) can quantify affinity .
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic or electrophilic environments?
The ring strain enhances reactivity in ring-opening reactions. For example, in acidic conditions, the cyclobutane ring may undergo partial cleavage, forming linear intermediates. Kinetic studies using -NMR or IR spectroscopy can map reaction pathways . Substituent effects (e.g., electron-withdrawing groups on the acetic acid moiety) further modulate reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
